molecular formula C22H18BrN3O5 B11545534 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

Cat. No.: B11545534
M. Wt: 484.3 g/mol
InChI Key: VSCHOLNFQWAMDT-OPEKNORGSA-N
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Description

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE is a complex organic compound that features a bromopyridine moiety, a formamido group, and methoxybenzoate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, is subjected to formylation to introduce the formamido group.

    Coupling Reaction: The formamido intermediate is then coupled with 2-methoxyphenyl 3-methoxybenzoate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the formamido group.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxylic acid: Another bromopyridine derivative with different functional groups.

    3-Bromopyridine: A simpler bromopyridine compound used in organic synthesis.

    4-Bromopyridine: An isomer of 3-bromopyridine with similar reactivity.

Uniqueness

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both methoxy and formamido groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H18BrN3O5

Molecular Weight

484.3 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H18BrN3O5/c1-29-18-5-3-4-15(10-18)22(28)31-19-7-6-14(8-20(19)30-2)11-25-26-21(27)16-9-17(23)13-24-12-16/h3-13H,1-2H3,(H,26,27)/b25-11+

InChI Key

VSCHOLNFQWAMDT-OPEKNORGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br)OC

Origin of Product

United States

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